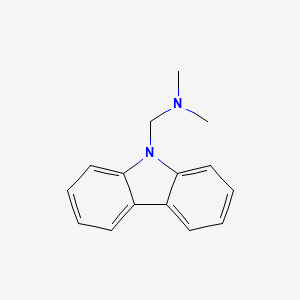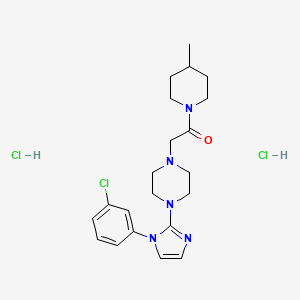
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2,2,2-trifluoroethyl)oxalamide, commonly known as HDMP-28, is a synthetic stimulant drug that belongs to the cathinone family. It was first synthesized in the 1960s but gained popularity in the 2010s as a recreational drug. However, HDMP-28 has also been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions has been facilitated by the use of Cu(acac)2 and oxalamide derivatives, highlighting the potential of oxalamides in promoting efficient hydroxylation reactions. This suggests the possibility of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2,2,2-trifluoroethyl)oxalamide acting as a ligand or catalyst component in similar reactions (Shanghua Xia et al., 2016).
Molecular Structure Analysis
The structural analysis of oxalamide compounds, such as the study on the twinned crystal structure of rac-(R,R)-N,N'-oxalyldivalinol, provides insight into the complex hydrogen-bonding patterns and crystalline structures that these compounds can form. This kind of analysis could be relevant for understanding the physical and chemical properties of this compound (Z. Štefanić et al., 2004).
Spectroscopic Studies
High-resolution nuclear magnetic resonance (NMR) spectroscopy of glycosphingolipids, including analysis in solutions with and without D2O, demonstrates the applicability of NMR in revealing the conformation and dynamics of molecules. Such spectroscopic techniques could potentially be applied to study the structure and dynamics of this compound (J. Dąbrowski et al., 1980).
Synthesis and Reactions
The synthesis and reactions of oxalamide derivatives, such as the novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides, reveal the chemical reactivity and potential synthetic pathways that could be explored with this compound (V. Mamedov et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O3/c1-10(2,3)7(17)4-5-15-8(18)9(19)16-6-11(12,13)14/h7,17H,4-6H2,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQKLKQONTYZLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NCC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406589.png)
![2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2406590.png)





![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2406606.png)


![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)
